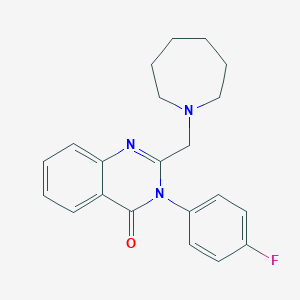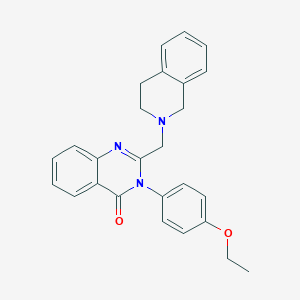![molecular formula C18H18ClIN2O2 B289306 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide](/img/structure/B289306.png)
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide, also known as CIIB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
The exact mechanism of action of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR, which are involved in cell growth and survival. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are involved in angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide can induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of various enzymes and signaling pathways. In vivo studies have demonstrated that 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide can reduce tumor growth and angiogenesis, and improve the symptoms of arthritis and colitis in animal models.
Advantages and Limitations for Lab Experiments
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide may not be effective in all types of cancer or inflammatory diseases, and further research is needed to determine its optimal therapeutic dose and administration route.
Future Directions
There are several future directions for research on 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide. One area of interest is the development of new synthetic analogs of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide that may have improved efficacy and reduced side effects. Another area of interest is the investigation of the potential synergistic effects of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide with other anti-cancer or anti-inflammatory agents. Additionally, further research is needed to determine the optimal therapeutic dose and administration route of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide for different diseases, and to investigate its potential use in combination with other therapies. Overall, 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has shown promising potential as a therapeutic agent for cancer and inflammation, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide involves the reaction of 2-amino-5-iodobenzamide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide is typically around 50-60%.
Scientific Research Applications
2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro and in vivo studies have demonstrated that 2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
properties
Molecular Formula |
C18H18ClIN2O2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-5-iodo-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H18ClIN2O2/c1-11(2)10-21-18(24)15-9-14(20)7-8-16(15)22-17(23)12-3-5-13(19)6-4-12/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
VDDBMSQTAVMEBY-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)
![2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B289243.png)
![2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B289244.png)